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molecular formula C14H20BrNO2S B8652190 4-(bromomethyl)-N-cyclohexyl-N-methylbenzenesulfonamide

4-(bromomethyl)-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No. B8652190
M. Wt: 346.29 g/mol
InChI Key: PTCPXPBZRYLJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101645B2

Procedure details

The 4-(bromomethyl)benzene-1-sulfonyl chloride (1 g, 3.71 mmol), Et3N (0.776 mL, 5.56 mmol) and N-methylcyclohexylamine (0.42 g, 3.71 mmol) were reacted overnight in THF (6 mL) at ambient temperature. The mixture was diluted with DCM and washed with water. The organics were dried over MgSO4, filtered, concentrated and purified by chromatography on silica gel using an heptane/EtOAc gradient (100/0 to 50/50) to give the title compound (0.317 g, 24.6%): 1H NMR (CDCl3) δ 7.88-7.77 (d, 2H, J=8.4 Hz), 7.52 (d, 2H, J=8.4 Hz), 4.62 (s, 2H), 3.87-3.60 (m, 1H), 2.75 (s, 3H), 1.79-1.69 (m, 2H), 1.66-1.57 (m, 1H), 1.52-1.50 (m, 1H), 1.30 (m, 4H), 1.14-0.84 (m, 2H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.776 mL
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
24.6%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.CCN(CC)CC.[CH3:20][NH:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C1COCC1.C(Cl)Cl>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:21]([CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[CH3:20])(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.776 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.42 g
Type
reactant
Smiles
CNC1CCCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using an heptane/EtOAc gradient (100/0 to 50/50)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)N(C)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.317 g
YIELD: PERCENTYIELD 24.6%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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